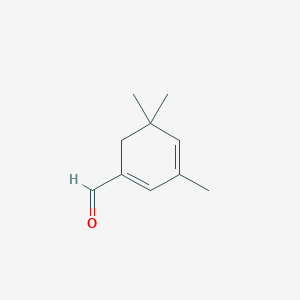
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is also known by other names such as safranal and 2,6,6-trimethyl-1,3-cyclohexadiene-1-carbaldehyde . This compound is characterized by its distinct aromatic properties and is commonly found in nature as a component of essential oils, particularly in saffron.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,6,6-trimethylcyclohexanone with an oxidizing agent . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction from natural sources, such as saffron. The extraction process includes steam distillation followed by purification steps to isolate the desired compound . This method ensures a high yield of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-carboxylic acid.
Reduction: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-methanol.
Substitution: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-bromide.
Aplicaciones Científicas De Investigación
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carbaldehyde: Similar in structure but differs in the position of the double bonds.
3,5,5-Trimethyl-1,2-cyclohexanedione: Contains a ketone group instead of an aldehyde.
Uniqueness
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific arrangement of double bonds and the presence of an aldehyde group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
Número CAS |
178160-87-7 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3 |
Clave InChI |
QBMDHGWKZOCBPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
SMILES canónico |
CC1=CC(CC(=C1)C=O)(C)C |
Sinónimos |
1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















